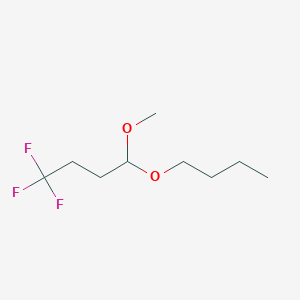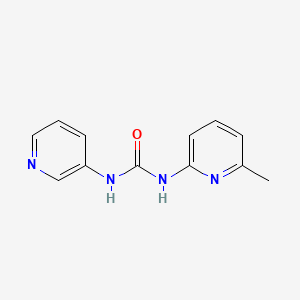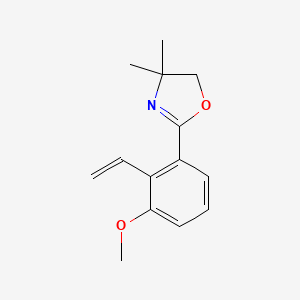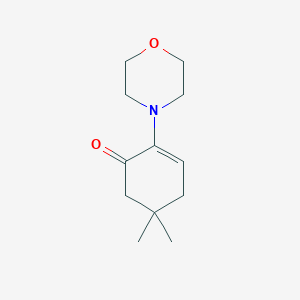![molecular formula C12H13GeN B15162631 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine CAS No. 184866-02-2](/img/structure/B15162631.png)
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine is a chemical compound that features a pyridine ring substituted with ethynyl and trimethylgermyl ethynyl groups
Méthodes De Préparation
The synthesis of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is then subjected to ethynylation and trimethylgermylation reactions.
Ethynylation: This step involves the introduction of an ethynyl group to the pyridine ring. Common reagents for this reaction include acetylene derivatives and catalysts such as palladium or copper.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the ethynyl or trimethylgermyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl and trimethylgermyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the trimethylgermyl group, resulting in different chemical and biological properties.
5-[(Trimethylgermyl)ethynyl]pyridine: Lacks the ethynyl group, leading to variations in reactivity and applications.
2-Ethynyl-5-[(trimethylsilyl)ethynyl]pyridine:
The uniqueness of this compound lies in its combination of ethynyl and trimethylgermyl groups, which confer distinct properties and reactivity patterns compared to its analogs.
Propriétés
Numéro CAS |
184866-02-2 |
|---|---|
Formule moléculaire |
C12H13GeN |
Poids moléculaire |
243.87 g/mol |
Nom IUPAC |
2-(6-ethynylpyridin-3-yl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C12H13GeN/c1-5-12-7-6-11(10-14-12)8-9-13(2,3)4/h1,6-7,10H,2-4H3 |
Clé InChI |
UASUPYMWQSRGQD-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C#CC1=CN=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)


![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)

![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)



![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)



